molecular formula C16H20ClN2O5P B1139373 (2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;azane CAS No. 179411-94-0

(2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;azane

Cat. No.: B1139373
CAS No.: 179411-94-0
M. Wt: 386.77 g/mol
InChI Key: JSKZYMJZKPLCNJ-UHFFFAOYSA-N
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Description

SDZ 220-581 (Ammonium salt): is a potent, orally active, and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound is known for its high affinity and specificity towards the NMDA receptor, making it a valuable tool in neuropharmacological research .

Mechanism of Action

Target of Action

The primary target of SDZ 220-581 Ammonium salt is the NMDA receptor , a type of ionotropic glutamate receptor . The NMDA receptor plays a crucial role in neuronal signaling, particularly in synaptic plasticity and memory function.

Mode of Action

SDZ 220-581 Ammonium salt acts as a competitive antagonist at the NMDA receptor . This means it binds to the same site on the receptor as the natural ligand (in this case, glutamate), but without activating the receptor. Instead, it prevents the receptor from being activated by glutamate, thereby inhibiting the receptor’s function .

Biochemical Pathways

By inhibiting the NMDA receptor, SDZ 220-581 Ammonium salt affects the glutamatergic signaling pathway . This pathway is involved in various downstream effects, including the regulation of synaptic plasticity, learning, and memory .

Pharmacokinetics

SDZ 220-581 Ammonium salt is orally active , indicating that it can be administered orally and is able to reach its target in the body via the bloodstream . .

Result of Action

In animal studies, treatment with SDZ 220-581 Ammonium salt has been shown to protect against seizures . Specifically, it was found to protect mice against maximal electroshock seizures in a dose-dependent manner . This suggests that the compound could potentially be useful in the treatment of conditions characterized by overexcitation of neurons, such as epilepsy.

Biochemical Analysis

Biochemical Properties

SDZ 220-581 Ammonium salt functions as a competitive antagonist at the NMDA receptor, with a pKi value of 7.7 . This compound interacts specifically with the NMDA receptor, inhibiting its activity and thereby reducing excitatory neurotransmission. The NMDA receptor is a ligand-gated ion channel that is activated by glutamate, the primary excitatory neurotransmitter in the central nervous system. By binding to the receptor, SDZ 220-581 Ammonium salt prevents glutamate from exerting its excitatory effects, which can be beneficial in conditions characterized by excessive excitatory neurotransmission, such as epilepsy and neurodegenerative diseases .

Cellular Effects

SDZ 220-581 Ammonium salt has been shown to exert significant effects on various cell types and cellular processes. In neuronal cells, this compound can reduce excitotoxicity, a process where excessive glutamate causes neuronal injury and death. By inhibiting the NMDA receptor, SDZ 220-581 Ammonium salt can protect neurons from excitotoxic damage, which is particularly relevant in conditions like stroke and traumatic brain injury . Additionally, this compound can influence cell signaling pathways, gene expression, and cellular metabolism by modulating NMDA receptor activity .

Molecular Mechanism

The molecular mechanism of action of SDZ 220-581 Ammonium salt involves its competitive inhibition of the NMDA receptor. This receptor is a heterotetramer composed of different subunits, and its activation requires the binding of both glutamate and a co-agonist, such as glycine. SDZ 220-581 Ammonium salt binds to the glutamate-binding site on the NMDA receptor, preventing glutamate from activating the receptor . This inhibition reduces calcium influx through the receptor’s ion channel, which in turn decreases downstream signaling events that can lead to excitotoxicity and neuronal damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of SDZ 220-581 Ammonium salt have been observed to change over time. This compound has a rapid onset of action and a long duration of effect, making it suitable for acute interventions . Stability studies have shown that SDZ 220-581 Ammonium salt is stable under various storage conditions, with a shelf life of up to three years when stored at -20°C . Long-term studies in vitro and in vivo have demonstrated that this compound can provide sustained neuroprotection without significant degradation .

Dosage Effects in Animal Models

The effects of SDZ 220-581 Ammonium salt vary with different dosages in animal models. In male OF-1 mice, oral administration of this compound at doses ranging from 3.2 to 32 mg/kg has been shown to dose-dependently protect against maximal electroshock seizures . Higher doses provide greater protection, but there is a threshold beyond which no additional benefit is observed . At very high doses, SDZ 220-581 Ammonium salt may cause adverse effects, including motor impairment and sedation .

Metabolic Pathways

SDZ 220-581 Ammonium salt is involved in metabolic pathways that include its interaction with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The primary enzymes involved in its metabolism are cytochrome P450 enzymes, which facilitate the oxidation and subsequent conjugation of the compound . These metabolic processes result in the formation of inactive metabolites that are excreted from the body .

Transport and Distribution

Within cells and tissues, SDZ 220-581 Ammonium salt is transported and distributed through various mechanisms. This compound can cross the blood-brain barrier, allowing it to exert its effects on central nervous system neurons . Transporters and binding proteins facilitate its movement within cells, ensuring that it reaches its target sites, such as the NMDA receptor . The distribution of SDZ 220-581 Ammonium salt is influenced by its physicochemical properties, including its lipophilicity and molecular weight .

Subcellular Localization

The subcellular localization of SDZ 220-581 Ammonium salt is primarily at the NMDA receptor sites on neuronal cell membranes . This localization is crucial for its activity, as it needs to interact directly with the receptor to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing SDZ 220-581 Ammonium salt to specific cellular compartments . The precise localization and activity of this compound are essential for its therapeutic potential in modulating excitatory neurotransmission .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of SDZ 220-581 (Ammonium salt) involves the preparation of biphenyl derivatives of 2-amino-7-phosphono-heptanoic acid. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: : Industrial production of SDZ 220-581 (Ammonium salt) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: : SDZ 220-581 (Ammonium salt) primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions: : Common reagents used in the reactions involving SDZ 220-581 (Ammonium salt) include organic solvents, acids, and bases. The reaction conditions often involve controlled temperatures and pressures to achieve the desired outcomes .

Major Products Formed: : The major products formed from the reactions of SDZ 220-581 (Ammonium salt) depend on the specific reagents and conditions used. These products are typically derivatives of the original compound with modified functional groups .

Comparison with Similar Compounds

Comparison: : Compared to other NMDA receptor antagonists, SDZ 220-581 (Ammonium salt) is unique due to its high specificity and potency. Similar compounds include ketamine, memantine, and dizocilpine (MK-801), but SDZ 220-581 (Ammonium salt) offers distinct advantages in terms of its pharmacokinetic properties and efficacy .

List of Similar Compounds

  • Ketamine
  • Memantine
  • Dizocilpine (MK-801)

Properties

IUPAC Name

2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;azane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClNO5P.H3N/c17-14-4-2-1-3-13(14)12-6-10(8-15(18)16(19)20)5-11(7-12)9-24(21,22)23;/h1-7,15H,8-9,18H2,(H,19,20)(H2,21,22,23);1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKZYMJZKPLCNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)CP(=O)(O)O)CC(C(=O)O)N)Cl.N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN2O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179411-94-0
Record name 179411-94-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;azane
Reactant of Route 2
(2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;azane
Reactant of Route 3
(2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;azane
Reactant of Route 4
(2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;azane
Reactant of Route 5
(2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;azane
Reactant of Route 6
(2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;azane

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